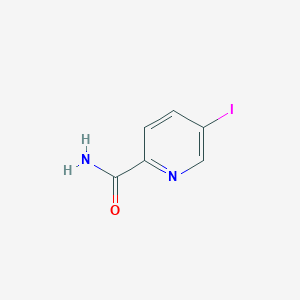
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of the triple bond in the but-1-yn-1-yl group could introduce some degree of rigidity into the molecule, and the nitro and chloro groups could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The triple bond in the but-1-yn-1-yl group could potentially be involved in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and triple bond groups could affect properties such as polarity, solubility, and stability .Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group can undergo reduction in biological systems, and the chlorine atom might form a bond with a nucleophile in a biological target .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of the functional groups present. For example, nitro compounds can be explosive under certain conditions, and chlorinated compounds can be harmful if inhaled, ingested, or in contact with skin .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline involves the reaction of 4-chloro-3-nitroaniline with but-1-yn-1-yl magnesium bromide, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "4-chloro-3-nitroaniline", "but-1-yn-1-yl magnesium bromide" ], "Reaction": [ "Step 1: Preparation of but-1-yn-1-yl magnesium bromide by reacting 1-bromo-1-butene with magnesium in dry ether.", "Step 2: Addition of but-1-yn-1-yl magnesium bromide to a solution of 4-chloro-3-nitroaniline in dry ether, followed by stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by adding water and extracting the product with an organic solvent.", "Step 4: Cyclization of the intermediate by heating with a Lewis acid catalyst, such as aluminum chloride, in an organic solvent.", "Step 5: Purification of the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2443479-40-9 |
Produktname |
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline |
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.7 |
Reinheit |
94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



